molecular formula C16H41OSeSi5 B12633622 CID 78068615

CID 78068615

Katalognummer: B12633622
Molekulargewicht: 468.9 g/mol
InChI-Schlüssel: IUAAHZJVHNKXGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane is a complex organosilicon compound that features a unique combination of silicon, selenium, and trimethylsilyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the selenium atom, leading to the formation of selenoxides.

    Reduction: Reduction reactions can convert selenoxides back to the original selenium-containing compound.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom would yield selenoxides, while substitution reactions could introduce various functional groups in place of the trimethylsilyl groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, this compound can serve as a precursor for the introduction of selenium and silicon-containing groups into target molecules. It can also be used in the development of new materials with unique properties.

Biology and Medicine:

Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as high-performance polymers or coatings, due to its unique chemical structure and reactivity .

Wirkmechanismus

The mechanism of action of [1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane involves interactions at the molecular level, particularly with biological targets that are sensitive to selenium. The compound’s effects are mediated through the formation of reactive intermediates, such as selenoxides, which can interact with cellular components and modulate biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • [1-hydroxy-3-nitro-1,2,4-triazol-5-yl]-1-hydroxy-tetrazole
  • 1,1′-dihydroxy-3,3′-dinitro-bis-1,2,4-triazole
  • 1,1′-dihydroxy-5,5′-bistetrazole

Comparison: Compared to these similar compounds, [1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane is unique due to the presence of selenium and silicon in its structure. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis .

Eigenschaften

Molekularformel

C16H41OSeSi5

Molekulargewicht

468.9 g/mol

InChI

InChI=1S/C16H41OSeSi5/c1-19(2,3)15(20(4,5)6)13-14-16(21(7,8)9,22(10,11)12)23(15,17)18/h17H,13-14H2,1-12H3

InChI-Schlüssel

IUAAHZJVHNKXGK-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1(CCC([Si]1(O)[Se])([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.